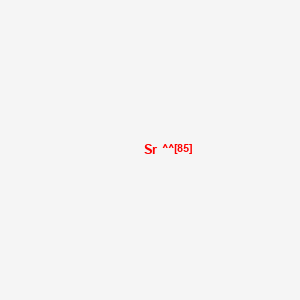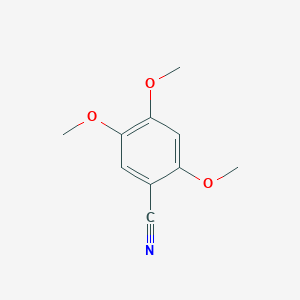
Terbium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium iodide, also known as terbium triiodide, is an inorganic chemical compound with the formula TbI3. It is a hygroscopic crystalline solid that adopts a hexagonal crystal structure. This compound is notable for its unique chemical properties and its applications in various scientific fields .
Vorbereitungsmethoden
Terbium iodide can be synthesized through several methods:
- this compound can be produced by reacting terbium metal with iodine:
Direct Reaction: 2Tb+3I2→2TbI3
this compound hydrate can be crystallized from solution by reacting hydriodic acid with terbium, terbium(III) oxide, terbium hydroxide, or terbium carbonate:Hydriodic Acid Reaction: 2Tb+6HI→2TbI3+3H2
Tb2O3+6HI→2TbI3+3H2O
2Tb(OH)3+6HI→2TbI3+3H2O
Tb2(CO3)3+6HI→2TbI3+3H2O+3CO2
Alternative Method: An alternative method involves reacting terbium with mercury(II) iodide at 500°C.
Analyse Chemischer Reaktionen
Terbium iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form terbium oxide and iodine.
Reduction: It can be reduced back to terbium metal and iodine.
Substitution: this compound can participate in substitution reactions where iodide ions are replaced by other anions.
Common Reagents and Conditions: Common reagents include hydriodic acid, iodine, and mercury(II) iodide. Reactions typically occur under controlled temperature and pressure conditions.
Major Products: Major products formed from these reactions include terbium oxide, terbium hydroxide, and various iodide salts.
Wissenschaftliche Forschungsanwendungen
Terbium iodide has several scientific research applications:
Chemistry: It is used in the synthesis of new materials and compounds, particularly in the development of nanocomposites.
Medicine: Research is ongoing into the potential medical applications of this compound, particularly in diagnostic imaging.
Wirkmechanismus
The mechanism by which terbium iodide exerts its effects involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Terbium iodide can be compared with other similar compounds, such as:
Terbium Chloride (TbCl3): Both compounds are terbium halides, but this compound has different chemical properties and applications.
Terbium Nitrate (Tb(NO3)3): This compound is used in different industrial and research applications compared to this compound.
Terbium Acetate (Tb(CH3COO)3): Another terbium compound with distinct properties and uses.
This compound stands out due to its unique electronic properties and its ability to form nanocomposites with enhanced characteristics .
Eigenschaften
CAS-Nummer |
13813-40-6 |
|---|---|
Molekularformel |
I3Tb |
Molekulargewicht |
539.6388 g/mol |
IUPAC-Name |
terbium(3+);triiodide |
InChI |
InChI=1S/3HI.Tb/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
OJXRJPFRTRETRN-UHFFFAOYSA-K |
SMILES |
I[Tb](I)I |
Kanonische SMILES |
[I-].[I-].[I-].[Tb+3] |
Key on ui other cas no. |
13813-40-6 |
Herkunft des Produkts |
United States |
Q1: What makes Terbium Iodide interesting for material science?
A: this compound, often complexed with organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), serves as a versatile building block for synthesizing hybrid organic-inorganic materials. These materials incorporate iodometallate anions, such as iodoargentates or iodocuprates, leading to diverse structures with potential applications in areas like optoelectronics. [, ]
Q2: How does the choice of solvent affect the final structure of materials synthesized with this compound?
A: The coordinating solvent molecule plays a crucial role in dictating the final structure of the resulting material. Research shows that using [Tb(DMSO)8]I3 as a precursor can lead to the formation of 2D layered structures with iodoargentate anions. [] Conversely, employing [Tb(DMF)8]I3 as a starting material can yield 1D zigzag chain structures with iodoargentates or discrete iodocuprate clusters. [, ] Interestingly, these structures can be interconverted by exchanging the coordinating DMSO and DMF ligands. []
Q3: What are the optical properties of these this compound-based hybrid materials?
A: Studies on iodoargentate hybrids synthesized with this compound complexes reveal an optical band gap of approximately 3.7 eV. This suggests that these materials behave as insulators. [] Furthermore, compared to the precursor this compound complexes, the high-energy transitions observed in the excitation spectra of these hybrid materials are often quenched. This quenching is attributed to the auto-ionization of charge carriers within the material. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)



![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)



